N-Dodecanoyl-L-alanine: A Paradigm in Low-Molecular-Weight Organogelators for Advanced Delivery and Remediation Systems
N-Dodecanoyl-L-alanine: A Paradigm in Low-Molecular-Weight Organogelators for Advanced Delivery and Remediation Systems
Executive Summary
N-Dodecanoyl-L-alanine (commonly referred to as N-lauroyl-L-alanine or LA) represents a highly versatile class of low-molecular-weight organogelators (LMWGs). Characterized by an amphiphilic architecture—comprising a hydrophobic lauryl (dodecanoyl) chain and a hydrogen-bonding L-alanine headgroup—this compound spontaneously self-assembles in various organic solvents to form a three-dimensional self-assembled fibrillar network (SAFIN)[1].
Unlike polymeric gelators, LMWGs like N-dodecanoyl-alanine form thermoreversible gels driven entirely by non-covalent interactions. This whitepaper provides an in-depth technical analysis of its gelation mechanisms, physicochemical properties, and field-proven protocols for applications ranging from environmental remediation (oil spill recovery) to pharmaceutical drug delivery (in situ forming implants).
Mechanistic Foundations of Supramolecular Gelation
The gelation of N-dodecanoyl-alanine is governed by a delicate thermodynamic balance of non-covalent interactions.
The Causality of Self-Assembly
To achieve gelation, the solvent environment must be carefully selected so that it does not outcompete the intermolecular hydrogen bonding of the amide and carboxylic acid groups, while still solvating the alkyl chain enough to prevent macroscopic crystallization[2].
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Hydrogen Bonding (Directional Growth): The primary driving force for 1D elongation is the intermolecular hydrogen bonding between the chiral L-alanine headgroups. The amide (–NH–CO–) and terminal carboxylic acid (–COOH) moieties form a continuous, directional network.
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Van der Waals Forces (Lateral Packing): The 12-carbon dodecanoyl chains interdigitate via London dispersion forces, promoting the lateral packing of the 1D hydrogen-bonded chains into thicker fibers, ribbons, or tubular architectures[1].
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Solvent Immobilization: As the SAFIN matures, capillary forces and surface tension trap the bulk liquid solvent within the micro-pockets of the fibrillar matrix, resulting in a macroscopic solid-like state[1].
Structural Modifications and Phase-Selective Gelation
A critical property of N-dodecanoyl-alanine is its capacity for phase-selective gelation . In a biphasic oil/water mixture, LA selectively partitions into and gels the organic (oil) phase without gelling the aqueous phase[3].
Recent advancements have demonstrated that simple structural modifications dictate the gelator's efficacy. For instance, replacing the terminal carboxylic acid with a primary amide (N-lauroyl-L-alanine-CONH₂) lowers the minimum gelation concentration (MGC) by an order of magnitude and increases thermal stability due to enhanced hydrogen-bonding capacity[4]. Conversely, esterification (N-lauroyl-L-alanine methyl ester, LAM) modulates the gelator's solubility, making it highly suitable for pharmaceutical formulations[5].
Figure 1: Logical relationship and workflow of N-dodecanoyl-alanine supramolecular self-assembly.
Quantitative Data: Physicochemical Profiling
The efficacy of an organogelator is benchmarked by its Minimum Gelation Concentration (MGC) and its gel-to-sol transition temperature ( Tgel ). Table 1 summarizes the comparative quantitative data for N-dodecanoyl-alanine derivatives across different solvent systems.
| Gelator Derivative | Solvent System | MGC (% w/v) | Transition Temp ( Tgel ) | Primary Application |
| N-lauroyl-L-alanine (LA) | Toluene / Heptane | ~1.0 - 2.0% | 40 - 60 °C | Nanomaterial templating[1] |
| N-lauroyl-L-alanine-CONH₂ | Diesel / Decane / THF | ≤ 2.5% | ~30 °C (higher than LA) | Oil spill remediation[4] |
| N-lauroyl-L-alanine methyl ester (LAM) | Soybean Oil / Triglycerides | ~5.0 - 20.0% | 10 - 55 °C (Hysteretic) | Subcutaneous drug implants[5] |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The observable macroscopic transitions serve as direct confirmations of microscopic molecular assembly.
Protocol A: Sol-Gel Inversion Test and MGC Determination
Objective: Determine the thermodynamic boundary of gelation for LA in a target hydrocarbon. Causality: Heating provides the kinetic energy required to break intermolecular H-bonds, dissolving the gelator. Subsequent cooling reduces kinetic energy, allowing the thermodynamically favored SAFIN to nucleate and grow[1].
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Preparation: Weigh incremental amounts of N-dodecanoyl-alanine (e.g., 2, 5, 10, 15 mg) into a series of standard glass vials (d = 8 mm, l = 10 cm)[1].
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Solvation: Add exactly 1.0 mL of the target solvent (e.g., toluene) to each vial.
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Thermal Trigger: Seal the vials and heat them in a controlled water/oil bath until a completely transparent, isotropic solution is formed. Validation step: Any remaining turbidity indicates incomplete dissolution, requiring higher temperatures or lower concentrations.
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Gelation: Allow the vials to cool undisturbed at room temperature (25 °C) for 1 hour.
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Inversion Validation: Invert the vials by 180°.
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Self-Validation: If the material flows under its own weight, it is a fluid (sol). If the material supports its own weight and exhibits zero flow, the yield stress of the SAFIN has successfully exceeded gravitational forces, confirming the gel state[2]. The lowest concentration vial that passes this test is recorded as the MGC.
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Protocol B: Formulation of In Situ Forming Hydrophobic Implants
Objective: Utilize N-lauroyl-L-alanine methyl ester (LAM) to create a subcutaneous, sustained-release drug depot. Causality: LAM gels hydrophobic oils (e.g., soybean oil). By introducing a water-miscible co-solvent (ethanol) that disrupts hydrogen bonding, the system is locked in a liquid state at room temperature. Upon subcutaneous injection, the ethanol rapidly diffuses into the surrounding aqueous interstitial fluid. The removal of the inhibitor triggers the immediate self-assembly of LAM, trapping the oil and the active pharmaceutical ingredient (API) in a solid matrix[5].
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Precursor Mixing: Dissolve 20% (w/w) LAM in a mixture of soybean oil and 14% (w/w) ethanol[5].
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API Incorporation: Disperse the target API (e.g., labeled dextran) uniformly into the liquid precursor.
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Injection: Administer the low-viscosity solution subcutaneously using a standard gauge needle. Validation step: The formulation must exhibit effortless injectability at 25 °C.
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In Situ Gelation: Monitor the injection site. Gelation kinetics typically exhibit a lag time of 10 to 30 minutes at 37 °C as the ethanol diffuses[5].
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Release Kinetics: The solid implant will now release the API via controlled diffusion through the hydrophobic SAFIN over an extended period (e.g., <6% release over 20 days)[5].
Figure 2: Workflow of in situ implant formation via ethanol diffusion-triggered gelation.
Industrial and Clinical Implications
Environmental Remediation
The phase-selective nature of N-dodecanoyl-alanine derivatives makes them highly attractive for open-water oil spill scenarios. By introducing the gelator (often as an amide-functionalized analogue in an aqueous delivery network) to an oil spill, the LMWG actively uptakes and rapidly gels the hydrocarbon fraction (diesel, decane, diluted bitumen)[4]. The resulting solid organogel can be mechanically skimmed from the water surface, allowing for both the recovery of the oil and the recycling of the gelator[4].
Pharmaceutical Drug Delivery
Traditional polymeric implants (like PLGA) often suffer from complex manufacturing processes, degradation reactions during storage, and acidic degradation byproducts that can denature sensitive biologic drugs. LMWGs like LAM bypass these issues. Because they rely on non-covalent self-assembly rather than covalent polymerization, they offer highly reproducible, easily sterilizable, and biocompatible alternatives for sustained-release hydrophobic implants[5].
References
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Amino Acid-Containing Phase-Selective Organogelators: A Water-Based Delivery System for Oil Spill Treatment ACS Omega (2020). URL:[Link]
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In situ-forming pharmaceutical organogels based on the self-assembly of L-alanine derivatives PubMed / Pharmaceutical Research (2004). URL: [Link]
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Physical Gelation of Binary Mixtures of Hydrocarbons Mediated by n-Lauroyl-l-Alanine and Characterization of Their Thermal and Mechanical Properties ACS Publications / Langmuir (2008). URL:[Link]
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Low-Molecular-Weight Organogelators Based on N-dodecanoyl-L-amino Acids—Energy Frameworks and Supramolecular Synthons PMC / Materials (2023). URL:[Link]
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Chemical structure of N-lauroyl-L-alanine 1 used by Bhattacharya and Krishnan-Ghosh for gelation of commercial oils in biphasic mixtures ResearchGate (Source reference for phase-selective gelation structures). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Low-Molecular-Weight Organogelators Based on N-dodecanoyl-L-amino Acids—Energy Frameworks and Supramolecular Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In situ-forming pharmaceutical organogels based on the self-assembly of L-alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
